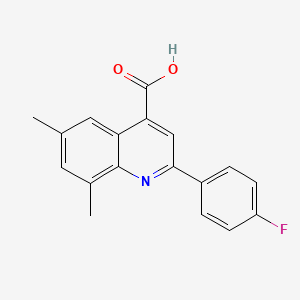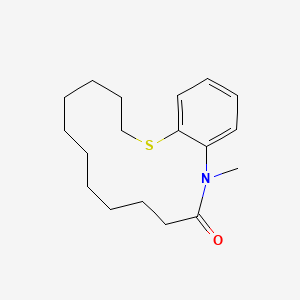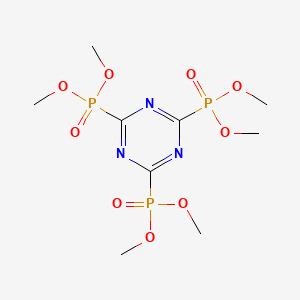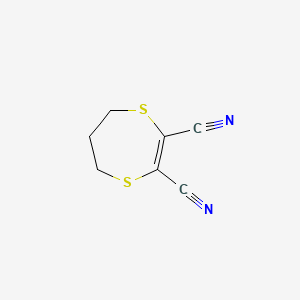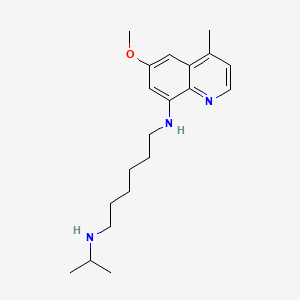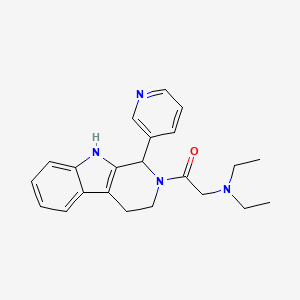
2,3,4,9-Tetrahydro-2-((diethylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,9-Tetrahydro-2-((diethylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridine ring fused to an indole structure, making it a unique and potentially significant molecule in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-2-((diethylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole typically involves multiple steps, including the formation of the indole and pyridine rings, followed by their fusion. Common reagents used in these reactions may include:
Indole synthesis: Fischer indole synthesis using phenylhydrazine and ketones.
Pyridine synthesis: Hantzsch pyridine synthesis using β-ketoesters, aldehydes, and ammonia.
Fusion of rings: Cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,9-Tetrahydro-2-((diethylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Using it in the development of new materials or catalysts.
Mecanismo De Acción
The mechanism of action of 2,3,4,9-Tetrahydro-2-((diethylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, including:
Binding to receptors: Modulating signal transduction pathways.
Inhibiting enzymes: Affecting metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole: Lacks the diethylaminoacetyl and pyridinyl groups.
1-(3-Pyridinyl)-1H-indole: Lacks the tetrahydro and diethylaminoacetyl groups.
Uniqueness
2,3,4,9-Tetrahydro-2-((diethylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
110785-20-1 |
|---|---|
Fórmula molecular |
C22H26N4O |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
2-(diethylamino)-1-(1-pyridin-3-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C22H26N4O/c1-3-25(4-2)15-20(27)26-13-11-18-17-9-5-6-10-19(17)24-21(18)22(26)16-8-7-12-23-14-16/h5-10,12,14,22,24H,3-4,11,13,15H2,1-2H3 |
Clave InChI |
CJPWNBNMOISVOL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)N1CCC2=C(C1C3=CN=CC=C3)NC4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


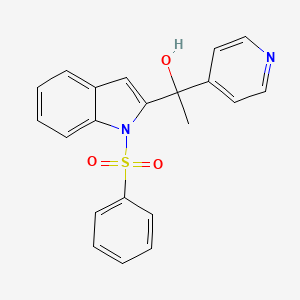
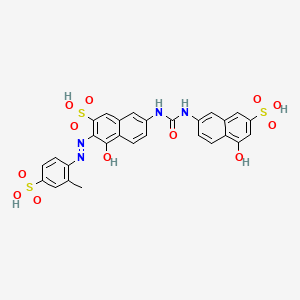

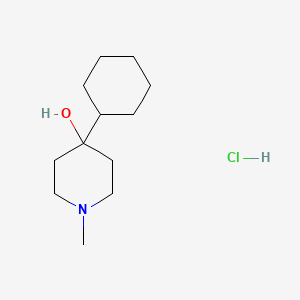

![14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one](/img/structure/B12798743.png)

